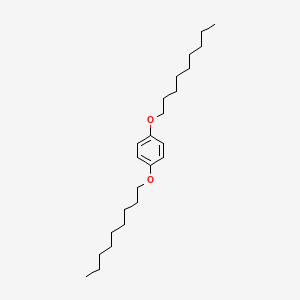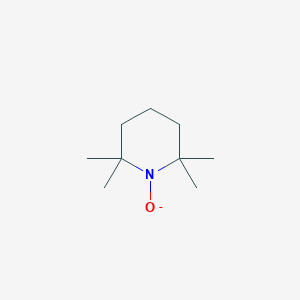
2,2,6,6-Tetramethyl-1-oxidopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-1-oxidopiperidine, also known as TEMPO, is a stable free radical and a member of the nitroxide family. It is widely used in organic synthesis as an oxidizing agent and has applications in various fields, including chemistry, biology, and medicine. TEMPO is known for its ability to undergo redox reactions, making it a valuable tool in both research and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: TEMPO can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate . Another method involves the electrochemical preparation of TEMPO from 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .
Industrial Production Methods: In industrial settings, TEMPO is often produced through large-scale oxidation processes. One practical method involves the oxidation of primary alcohols to acids using TEMPO as a mediator. This method is simple and suitable for large-scale synthesis, making it an attractive option for industrial production .
化学反応の分析
Types of Reactions: TEMPO undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, particularly for the oxidation of primary alcohols to aldehydes and ketones .
Common Reagents and Conditions: Common reagents used in TEMPO-mediated reactions include sodium hypochlorite (NaClO) and sodium chlorite (NaClO2). These reagents are often used in combination with TEMPO to achieve efficient oxidation of alcohols .
Major Products Formed: The major products formed from TEMPO-mediated reactions depend on the specific reaction conditions and substrates used. For example, the oxidation of primary alcohols typically yields aldehydes or carboxylic acids, while the oxidation of secondary alcohols yields ketones .
科学的研究の応用
TEMPO has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various oxidation reactions. In biology, TEMPO has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, making it a potential therapeutic agent for neurological injuries . In medicine, TEMPO derivatives are being explored for their antioxidant properties and potential use in treating diseases associated with oxidative stress .
作用機序
TEMPO exerts its effects through redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . TEMPO’s ability to inhibit ferroptosis is attributed to its radical-trapping antioxidant activity, which prevents the accumulation of lethal lipid ROS in cell membranes .
類似化合物との比較
TEMPO is unique among nitroxide radicals due to its volatility and ability to act as a cell-protective agent from a physically distant location . Similar compounds include other nitroxide radicals such as 4-hydroxy-TEMPO and 4-acetamido-TEMPO, which also exhibit antioxidant properties but may differ in their specific applications and reactivity .
特性
分子式 |
C9H18NO- |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-1-oxidopiperidine |
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1 |
InChIキー |
XIRRFKUIGOYGBW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


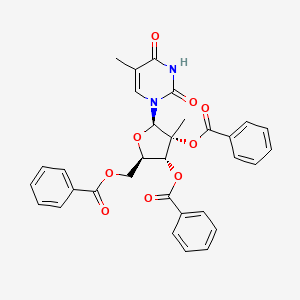

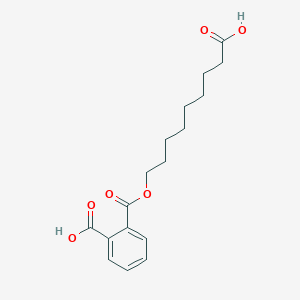
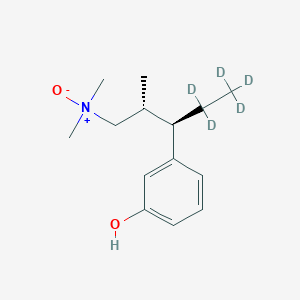
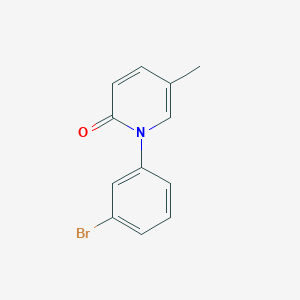
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
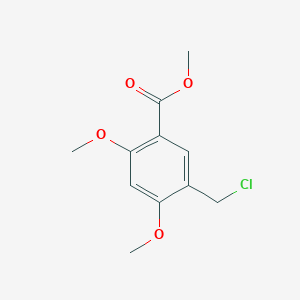
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
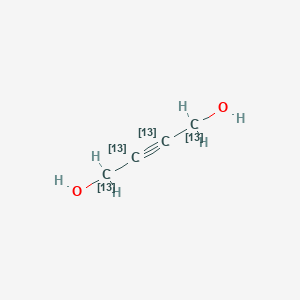
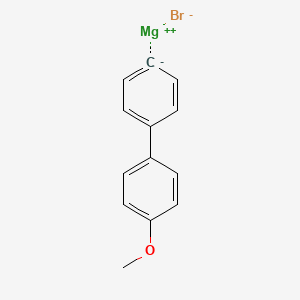
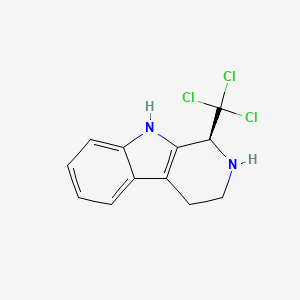
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
